2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride

Description

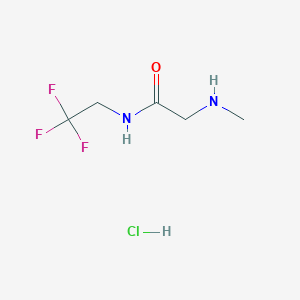

Chemical Structure: The compound, with the systematic name 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, consists of an acetamide backbone substituted with a methylamino group at the α-carbon and a 2,2,2-trifluoroethyl group at the nitrogen. Its hydrochloride salt form enhances water solubility, critical for pharmaceutical applications .

Synthesis: As described in , the compound is synthesized via reaction of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide with 1,1-dimethylethylamine in dry THF, yielding a high-purity product (99%) characterized by ¹H NMR .

Properties

IUPAC Name |

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O.ClH/c1-9-2-4(11)10-3-5(6,7)8;/h9H,2-3H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINZZWPTWXYFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Overview

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride is a chemical compound with the molecular formula C₄H₈ClF₃N₂O. It serves as a significant intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide. This compound is notable for its interactions with gamma-aminobutyric acid (GABA) receptors in insects, making it a subject of interest in pest control research.

Insecticide Development

The primary application of this compound is as an intermediate in the production of fluralaner. Fluralaner acts by interfering with GABA-gated chloride ion channels in insects, leading to potent insecticidal effects while being safe for mammals. This selectivity highlights its potential in developing new pest control agents that minimize resistance issues commonly faced with existing insecticides.

Pharmaceutical Research

Due to its structural features and biological activity, derivatives of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride may find applications in pharmaceutical research. Studies indicate that modifications to its structure can enhance biological activity, making it a candidate for further investigation in drug development.

Case Study 1: Interaction with GABA Receptors

Research has demonstrated that 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride interacts significantly with GABA receptors in insects. This interaction is crucial for understanding its mode of action and efficacy as an insecticide. The ability to modulate ion channel activity positions this compound as a valuable tool in studying new pest control strategies.

Case Study 2: Synthesis Efficiency

A comparative study on various synthesis methods for this compound highlighted the efficiency and cost-effectiveness of using trifluoroethylamine derivatives. The findings suggest that optimizing synthesis routes could enhance production scalability for industrial applications.

| Activity Type | Target Organism/Cell Type | Mechanism of Action | Notes |

|---|---|---|---|

| Insecticidal | Various insect species | GABA receptor modulation | High selectivity for non-target species |

| Pharmaceutical | Potential drug candidates | Structural modifications enhance activity | Further research needed |

Table 2: Synthesis Methods Comparison

| Synthesis Method | Reactants Involved | Yield (%) | Conditions |

|---|---|---|---|

| Reaction with N-phthalyl glycine | Glycine derivative + Trifluoroethylamine | 85 | Mild conditions |

| Direct amination | Trifluoroethylamine + Acetamide | 75 | Room temperature |

Mechanism of Action

The mechanism of action of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The trifluoroethyl group plays a crucial role in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetamides with Trifluoroethyl Groups

a) 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

- Structure: Differs by replacing the methylamino group with a primary amino group.

- CAS : 1171331-39-7; Molecular Formula : C₄H₈ClF₃N₂O (MW 192.57) .

- Applications: Intermediate in organic synthesis, notably in acaricide production (e.g., fluralaner impurities) .

- Comparison: The methylamino group in the target compound increases steric hindrance and basicity compared to the primary amine. Higher molecular weight (210.59 vs. 192.57) may reduce solubility but improve metabolic stability.

b) 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

Acetamides with Heterocyclic or Aromatic Substituents

a) 2-[[4-(2-Chloro-5-hydroxy-4-methoxyphenyl)-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide

- Structure : Features a pyrrolopyrimidine-sulfanyl substituent ().

- Comparison: Bulky heterocyclic group enhances binding to biological targets (e.g., kinases) but reduces solubility.

b) 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

- CAS: 656227-27-9; Molecular Formula: C₉H₇ClF₃NO₂ (MW 253.60) .

- Comparison :

- Aromatic trifluoromethoxy group increases lipophilicity (logP ~3) compared to the aliphatic trifluoroethyl group (logP ~1.5).

- Chloroacetamide backbone is more reactive but less stable under physiological conditions.

Acetamides with Halogenated or Complex Substituents

a) 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e)

- Structure : Trichloroethyl-naphthyl substituent ().

- Comparison: Trichloro group increases molecular weight (MW ~380) and lipophilicity, reducing aqueous solubility.

b) 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

| Compound | Molecular Weight | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | ~210.59 | ~1.2 | 2 (amide NH, HCl) | 4 (amide O, F₃C, HCl) |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | 192.57 | ~0.8 | 2 | 4 |

| 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide | 175.54 | ~1.5 | 1 | 3 |

| 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide | 253.60 | ~3.0 | 1 | 5 |

Key Observations :

- The target compound’s methylamino group increases hydrogen-bond donors, improving target engagement in biological systems.

- Trifluoroethyl group lowers logP compared to aromatic substituents, balancing lipophilicity and solubility.

Pharmacological Relevance

- Target Compound: Potential as a CNS drug candidate due to trifluoroethyl group enhancing blood-brain barrier permeability .

- DDR1 Inhibitors () : Spirocyclic acetamides with trifluoroethyl groups show antifibrotic activity but require complex synthesis.

- Antimicrobial Thiazolidinones (): Lack of heterocycles in the target compound may limit antimicrobial efficacy but reduce off-target interactions.

Biological Activity

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride is a compound of significant interest in pharmaceutical chemistry due to its biological activity and potential applications in drug development. This article delves into the biological properties, synthesis methods, and applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride is with a molecular weight of 170.13 g/mol. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. It has been shown to modulate GABAergic activity, which is crucial for maintaining inhibitory neurotransmission in the central nervous system. This modulation can lead to potential anxiolytic and anticonvulsant effects.

Case Studies

- Anticonvulsant Activity : A study demonstrated that derivatives of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide exhibited significant anticonvulsant properties in animal models. The mechanism was linked to enhanced GABA receptor activity, leading to increased chloride ion influx and hyperpolarization of neurons.

- Insecticidal Applications : The compound serves as an intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide. Fluralaner acts by inhibiting GABA-gated chloride ion channels, disrupting the nervous system function in pests while being safe for mammals .

Synthesis Methods

The synthesis of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide generally involves several key steps:

- Starting Materials : The process often begins with the reaction of trifluoroethylamine with chloroacetyl chloride.

- Purification : Following synthesis, purification techniques such as ion chromatography are employed to ensure high purity levels (typically >99%) essential for biological applications .

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Trifluoroethylamine + Chloroacetyl Chloride | Base catalysis |

| 2 | Purification via Ion Chromatography | Metrosep C4 Column |

Research Findings

Recent studies have highlighted the importance of the trifluoroethyl moiety in enhancing the pharmacological profile of compounds. Research indicates that compounds containing this group exhibit improved potency against various targets compared to their non-fluorinated analogs .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 2,2,2-trifluoroethylamine with chloroacetyl chloride under controlled conditions (e.g., chloroform solvent, cold stirring) to form the acetamide intermediate. Subsequent hydrochlorination with HCl yields the final product. Reaction optimization includes monitoring via TLC, adjusting stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetyl chloride per mole of amine), and maintaining low temperatures to minimize side reactions like over-alkylation .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies characteristic peaks for amide C=O (~1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹) bonds.

- NMR Spectroscopy :

- ¹H NMR : Signals for methylamino protons (δ ~2.5–3.0 ppm, singlet) and trifluoroethyl groups (δ ~3.5–4.0 ppm, quartet).

- ¹³C NMR : Resonances for the carbonyl carbon (δ ~165–170 ppm) and CF₃-substituted carbons (δ ~120–125 ppm, split due to J-coupling with fluorine).

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z ~209) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., chloroacetyl chloride) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Emergency Measures : Ensure access to eye-wash stations and safety showers. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers optimize purity (>98%) and minimize byproducts during synthesis?

- Methodological Answer :

- Purification Techniques : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Byproduct Mitigation : Control reaction kinetics by slow addition of chloroacetyl chloride and use excess trifluoroethylamine to suppress di-substitution. Monitor intermediates via HPLC to identify unwanted species (e.g., dimeric byproducts) .

Q. What experimental design considerations are essential for pharmacological studies targeting enzyme or receptor interactions?

- Methodological Answer :

- Assay Selection : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target receptors (e.g., neurotransmitter transporters).

- Control Experiments : Include competitive inhibitors (e.g., known acetylcholinesterase inhibitors) to validate specificity.

- Dose Optimization : Conduct dose-response studies in cell-based assays (e.g., IC₅₀ determination) using logarithmic concentration gradients (1 nM–100 µM) .

Q. How should researchers address contradictions in spectral data, such as unexpected peaks in NMR?

- Methodological Answer :

- Artifact Identification : Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian 16).

- Dynamic Effects : Investigate tautomerism or rotameric equilibria via variable-temperature NMR. For example, trifluoroethyl group rotation may split signals at low temperatures.

- Impurity Profiling : Use LC-MS to trace contaminants (e.g., unreacted starting materials) .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS at timed intervals (0, 6, 24, 48 hrs).

- Oxidative Stress Testing : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown. Identify metabolites using high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.